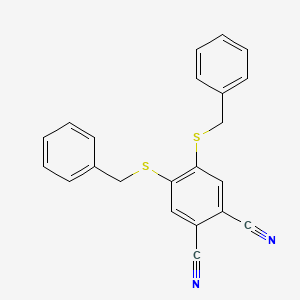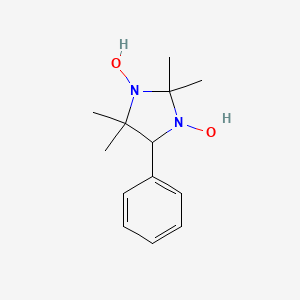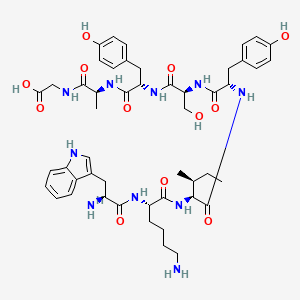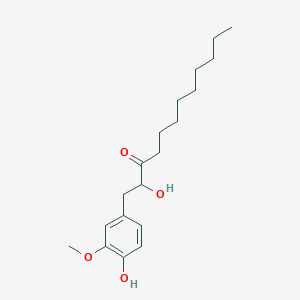![molecular formula C10H20O2Te B14247797 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- CAS No. 444144-97-2](/img/structure/B14247797.png)
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- is a heterocyclic organic compound It features a five-membered ring with two oxygen atoms and a tellurium-containing side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds and diols in the presence of a Brönsted or Lewis acid catalyst . For 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-, the synthesis involves the reaction of a carbonyl compound with 1,2-ethanediol and a butyltelluroethyl group under acidic conditions. The reaction typically requires refluxing in toluene with a catalyst like toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves similar methods but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Applications De Recherche Scientifique
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- involves its interaction with molecular targets through its tellurium-containing side chain. This side chain can participate in redox reactions, influencing various biochemical pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: Similar structure but with a six-membered ring.
1,2-Dioxolane:
Tetrahydrofuran (THF): Related compound with a five-membered ring but without the tellurium-containing side chain.
Uniqueness
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- is unique due to its tellurium-containing side chain, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring redox activity and complex formation .
Propriétés
Numéro CAS |
444144-97-2 |
|---|---|
Formule moléculaire |
C10H20O2Te |
Poids moléculaire |
299.9 g/mol |
Nom IUPAC |
2-(2-butyltellanylethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2Te/c1-3-4-8-13-9-5-10(2)11-6-7-12-10/h3-9H2,1-2H3 |
Clé InChI |
XMBIQYBGLHQVTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]CCC1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)



![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)

![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
